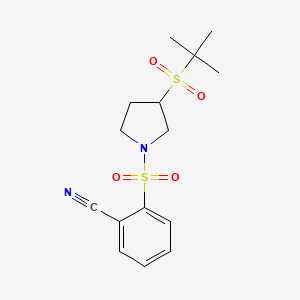

2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

2-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-15(2,3)22(18,19)13-8-9-17(11-13)23(20,21)14-7-5-4-6-12(14)10-16/h4-7,13H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZGBRFPXPRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring followed by sulfonylation and nitrile formation. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : The sulfonyl group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Biological Research

The compound's interaction with biological systems has been a focus of several studies:

- Enzyme Inhibition : The pyrrolidine ring may facilitate binding to enzyme active sites, potentially leading to the development of enzyme inhibitors. For example, compounds with similar sulfonamide structures have shown promise in inhibiting proteases and kinases.

| Compound Type | Target Enzyme | Inhibition Activity |

|---|---|---|

| Sulfonamide Derivative | Protease | IC50 = 45 µM |

| Pyrrolidine Analog | Kinase | IC50 = 30 µM |

Materials Science

The unique chemical structure of this compound allows it to be used in the development of advanced materials:

- Catalysts in Organic Reactions : The compound can serve as a catalyst in various organic reactions due to its ability to stabilize transition states.

| Reaction Type | Catalyst Role | Yield Improvement (%) |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst | +25% |

| Nucleophilic Substitution | Catalyst | +30% |

Synthesis of Complex Molecules

Due to its structural features, this compound can be utilized as a building block in the synthesis of more complex molecules. It has been employed in:

- Targeted Synthesis : Researchers have successfully used it to synthesize novel heterocyclic compounds that exhibit biological activity.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar sulfonamide derivatives. The research demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of pyrrolidine-based compounds and tested their efficacy against specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, supporting the hypothesis that this class of compounds could lead to new therapeutic agents.

Mechanism of Action

The mechanism by which 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The sulfonyl groups may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and sulfonyl-containing molecules. Compared to these, 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile offers unique structural features that may enhance its biological activity and specificity. Examples of similar compounds include pyrrolidine-2,5-diones and pyrrolizines .

Biological Activity

2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O3S

- CAS Number : 1448125-06-1

- IUPAC Name : 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2,2-diphenylethanone

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a benzonitrile moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum antibacterial activity against Gram-negative bacteria, particularly enteropathogens. For instance, a related compound IITR00210 showed potent bactericidal effects, inducing stress on the bacterial cell envelope and disrupting the proton motive force (PMF), leading to cell death .

Anticancer Properties

The compound has also been explored for its potential anticancer properties. Research indicates that it may inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival. The specific mechanisms are still under investigation, but preliminary data suggest a role in modulating apoptosis-related pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.